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Compound of Interest

Compound Name: Methyl N-formylanthranilate

Cat. No.: B1584009

Methyl N-formylanthranilate, a key organic compound, holds a notable position in the
chemical industry, primarily recognized for its applications as a flavor and fragrance agent[1].
Its characteristic fruity, grape-like aroma makes it a valuable ingredient in perfumery and food
products[1]. The molecule itself is an amide derivative of methyl anthranilate, an ester of
anthranilic acid which is found naturally in essential oils like neroli and jasmine[2][3]. The
synthesis of methyl N-formylanthranilate is centered on the N-formylation of methyl
anthranilate, a reaction of fundamental importance in organic synthesis due to the prevalence
of the formamide group in pharmaceuticals and as a synthetic intermediate[4][5].

This guide provides a comprehensive exploration of the synthesis of methyl N-
formylanthranilate, focusing on the underlying reaction mechanism, the kinetics governing its
formation, and the experimental methodologies employed to study and optimize the process.
We will delve into the causal relationships behind synthetic choices, offering field-proven
insights for researchers, scientists, and professionals in drug development and fine chemical
production.

The Core Transformation: N-Formylation of Methyl
Anthranilate

The primary route to methyl N-formylanthranilate is the direct formylation of the amino group
of methyl anthranilate. This reaction involves the introduction of a formyl group (-CHO) onto the
nitrogen atom. A variety of formylating agents and catalytic systems can be employed, each
influencing the reaction's efficiency, mechanism, and kinetics.
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Common formylating agents include:
e Formic Acid: The most direct and atom-economical formylating agent[4].

o Acetic Formic Anhydride (AFA): A highly reactive agent, often generated in situ from formic
acid and acetic anhydride, which can achieve rapid and high-yield formylation[4].

o Carbon Dioxide with a Reductant: A green chemistry approach where CO2 serves as a C1
source in the presence of a reducing agent like sodium borohydride or a hydrosilane[6][7][8].

The choice of reagent and catalyst is critical and is dictated by factors such as substrate
reactivity, desired yield, reaction conditions (temperature, solvent), and environmental
considerations.

Reaction Mechanism: An In-depth Analysis

The N-formylation of an aromatic amine like methyl anthranilate is fundamentally a nucleophilic
acyl substitution reaction. The mechanism varies slightly depending on the formylating agent
and catalyst but follows a general pathway.

Acid-Catalyzed Formylation using Formic Acid

When using formic acid, particularly with an acid catalyst, the reaction proceeds through the
activation of the formic acid's carbonyl group. This activation enhances the electrophilicity of
the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

A proposed mechanism is as follows:

» Activation of Formic Acid: The catalyst (e.g., a Brgnsted or Lewis acid) activates the formic
acid. In the case of an acid catalyst like sulfonic acid (SOsH), the carbonyl oxygen of formic
acid is protonated. This protonation creates a highly electrophilic species[5].

» Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate
attacks the activated carbonyl carbon of the protonated formic acid[5].

o Tetrahedral Intermediate Formation: This attack results in the formation of a positively
charged tetrahedral intermediate.
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e Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups
of the intermediate.

o Elimination of Water: The intermediate collapses, eliminating a molecule of water (a good
leaving group) and reforming the carbonyl double bond.

o Deprotonation: The resulting protonated formamide is deprotonated to yield the final product,
methyl N-formylanthranilate, and regenerate the acid catalyst.
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Figure 1: Proposed Mechanism for Acid-Catalyzed N-Formylation
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Caption: Figure 1: Proposed Mechanism for Acid-Catalyzed N-Formylation.

Alternative Catalytic Systems

 lodine Catalysis: Molecular iodine (Iz) can serve as an efficient catalyst for N-formylation
under solvent-free conditions[9]. The proposed mechanism suggests that in situ-generated
hydriodic acid (HI) acts as the true catalyst by protonating the formic acid, following a
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pathway similar to the one described above[9]. This method is advantageous due to the low
cost and low toxicity of iodine.

o Metal-Based Catalysis: Various transition metal Lewis acids, such as ZnO, have been shown
to catalyze the formylation of amines with formic acid[4]. The Lewis acid coordinates to the
carbonyl oxygen, thereby activating the formic acid for nucleophilic attack without the need

for a strong Brgnsted acid.

Reaction Kinetics: Understanding the Rate of
Formation

The rate of N-formylation is influenced by several key parameters. Understanding these factors
is crucial for optimizing reaction time, yield, and purity. Both the reaction rate and the overall
kinetics show a strong dependence on the nature of the amine substrate[6].

Key Factors Influencing Reaction Kinetics
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Factor Effect on Reaction Rate Rationale
Provides the necessary
activation energy for the
reaction. Optimized
Temperature Increases temperatures are often

determined experimentally to
balance rate with potential side

reactions[10].

Reactant Concentration

Increases with concentration

Higher concentrations of
methyl anthranilate and the
formylating agent increase the
frequency of molecular
collisions, leading to a faster

reaction rate.

Catalyst

Significantly increases

Catalysts lower the activation
energy of the rate-determining
step (typically the nucleophilic
attack) by making the
formylating agent more

electrophilic[5].

Solvent

Varies

While many modern protocols
are solvent-free, the choice of
solvent can impact reactant
solubility and intermediate
stability. In some cases,
reactions proceed to
completion faster without a

solvent[10].

Substituents on Amine

Dependent on electronic

nature

Electron-donating groups on
the aromatic ring of the aniline
increase the nucleophilicity of
the nitrogen atom, thus
accelerating the reaction.
Conversely, electron-

withdrawing groups decrease

© 2025 BenchChem. All rights reserved. 5/11

Tech Support


https://www.tandfonline.com/doi/full/10.1080/17518253.2010.524168
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra07476d
https://www.tandfonline.com/doi/full/10.1080/17518253.2010.524168
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

nucleophilicity and slow the

reaction down[5].

Studies on various substituted anilines have consistently shown that anilines with electron-
donating groups like methyl (Me) or methoxy (OMe) provide excellent yields more rapidly than
those with electron-withdrawing groups like chlorine or bromine[5]. This principle underpins the
high reactivity of methyl anthranilate in N-formylation reactions.

Experimental Protocols and Analytical Monitoring

A robust experimental design is essential for the successful synthesis and analysis of methyl
N-formylanthranilate. The protocol must be self-validating, incorporating steps for purification
and characterization to ensure the integrity of the final product.

Protocol: lodine-Catalyzed Solvent-Free N-Formylation

This protocol is adapted from established methods for the N-formylation of amines and offers a
simple, efficient, and environmentally conscious approach[9].

Materials:

Methyl anthranilate (1.0 mmol)

e Formic acid (2.0 mmol, 2 equivalents)

e lodine (I2) (0.05 mmol, 5 mol%)

e Round-bottom flask with a magnetic stir bar

e Heating mantle or oil bath

o Ethyl acetate

e Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)

e Anhydrous sodium sulfate (Na2S0a4)

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra07476d
https://pubs.rsc.org/en/content/articlehtml/2020/ra/d0ra07476d
https://www.benchchem.com/product/b1584009?utm_src=pdf-body
https://www.benchchem.com/product/b1584009?utm_src=pdf-body
https://www.organic-chemistry.org/abstracts/lit3/011.shtm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584009?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Rotary evaporator
e Thin-Layer Chromatography (TLC) plate
Procedure:

o Reaction Setup: In a clean, dry round-bottom flask, combine methyl anthranilate (1.0 mmol)
and formic acid (2.0 mmol).

o Catalyst Addition: Add crystalline iodine (5 mol%) to the mixture.
» Reaction: Place the flask in a preheated oil bath at 70°C and stir the mixture vigorously.

e Monitoring: Monitor the progress of the reaction by TLC (using a suitable eluent like 3:1
hexanes:ethyl acetate). The disappearance of the methyl anthranilate spot indicates the
reaction is nearing completion.

o Work-up: After the reaction is complete (typically 1-2 hours), cool the flask to room
temperature. Dilute the mixture with ethyl acetate.

o Washing: Transfer the solution to a separatory funnel and wash sequentially with saturated
sodium bicarbonate solution (to neutralize excess formic acid) and then with brine.

e Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate,
filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

 Purification: The resulting crude solid can be further purified by recrystallization from a
suitable solvent system (e.g., ethanol/water) to yield pure methyl N-formylanthranilate.

o Characterization: Confirm the identity and purity of the product using analytical techniques
such as H NMR, 3C NMR, FT-IR, and Mass Spectrometry.

Analytical Techniques for Reaction Monitoring

Effective monitoring is crucial for kinetic studies and process optimization. A combination of
techniques provides a comprehensive understanding of the reaction's progress.
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» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR is a powerful tool for monitoring
the reaction in real-time. It allows for the quantitative observation of the disappearance of
reactant signals and the appearance of product signals, enabling the calculation of reaction
rates[6][11].

o Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-
MS) or Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to
identify and quantify reactants, products, and intermediates in the reaction mixture[11].

e Chromatography: Thin-Layer Chromatography (TLC) is a quick, qualitative method for
tracking the consumption of starting materials. High-Performance Liquid Chromatography
(HPLC) offers quantitative analysis of the reaction mixture over time.
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Figure 2: General Experimental Workflow for Synthesis and Analysis

Click to download full resolution via product page

Caption: Figure 2: General Experimental Workflow for Synthesis and Analysis.
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Conclusion

The synthesis of methyl N-formylanthranilate via the N-formylation of methyl anthranilate is a
well-established yet continuously evolving area of organic chemistry. The reaction mechanism,
primarily a nucleophilic acyl substitution, can be efficiently catalyzed by a range of systems
from simple acids to molecular iodine, each offering distinct advantages. The kinetics of the
reaction are predictably influenced by temperature, concentration, and the electronic properties
of the substrate, allowing for rational optimization. By employing robust experimental protocols
and modern analytical techniques, researchers can achieve high yields of this valuable
compound efficiently and sustainably. This guide provides the foundational knowledge for
professionals to understand, implement, and innovate upon the synthesis of this important
formamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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